
Olmesartan
Übersicht
Beschreibung
Olmesartan ist ein Medikament, das hauptsächlich zur Behandlung von Bluthochdruck (Hypertonie) eingesetzt wird. Es gehört zur Klasse der Medikamente, die als Angiotensin-II-Rezeptorblocker (ARBs) bekannt sind. This compound wirkt, indem es die Wirkung von Angiotensin II blockiert, einer Substanz im Körper, die eine Verengung der Blutgefäße bewirkt. Dadurch hilft this compound, die Blutgefäße zu entspannen, wodurch das Blut leichter fließen und der Blutdruck sinken kann .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Olmesartan Medoxomil umfasst mehrere Schlüsselschritte. Eine gängige Methode beginnt mit der Kondensation von Ethyl-4-(1-Hydroxy-1-methylethyl)-2-propylimidazol-5-carboxylat mit 4-[2-(Trityltetrazol-5-yl)phenyl]benzyl-bromid. Diese Reaktion erzeugt Ethyl-4-(1-Hydroxy-1-methylethyl)-2-propyl-1-{4-[2-(Trityltetrazol-5-yl)phenyl]phenyl}methylimidazol-5-carboxylat. Der nächste Schritt beinhaltet die Hydrolyse dieses Zwischenprodukts, um Trityl-Olmesartan-Dihydrat zu erhalten. Schließlich wird Trityl-Olmesartan-Dihydrat mit 4-Chlormethyl-5-methyl-2-oxo-1,3-dioxolen umgesetzt, um Trityl-Olmesartan-Medoxomil zu erhalten, das dann entschützt wird, um this compound-Medoxomil zu ergeben .
Industrielle Produktionsverfahren
In industriellen Umgebungen umfasst die Produktion von this compound Medoxomil ähnliche Synthesewege, jedoch in größerem Maßstab. Der Prozess beinhaltet typischerweise Schritte wie Kristallisation und Reinigung, um sicherzustellen, dass das Endprodukt die geforderten Reinheitsstandards erfüllt. Beispielsweise wird Trityl-geschütztes this compound Medoxomil mit wässriger Essigsäure umgesetzt, gefolgt von Kristallisation unter Verwendung von Isopropylalkohol und Reinigung aus Methylethylketon, um eine hohe Reinheit zu erreichen .
Analyse Chemischer Reaktionen
Hydrolysis Reactions
Olmesartan medoxomil (a prodrug) undergoes rapid hydrolysis in the gastrointestinal tract to release the active metabolite, this compound. This reaction is pH-dependent and occurs via esterase-mediated cleavage of the medoxomil ester group .
Key Conditions:
-
Solvent: Aqueous environments (e.g., gastrointestinal fluid) .
-
Catalyst: Enzymatic esterases or alkaline conditions (e.g., KOH) .
Kinetic Data:
Parameter | Value | Source |
---|---|---|
Hydrolysis Rate (pH 7.4) | 97% conversion in <1 hr | |
Activation Energy | 45.2 kJ/mol |
Oxidation Reactions
Oxidative degradation occurs under strong oxidizing conditions, forming hydroxylated and epoxide derivatives .
Common Oxidizing Agents:
Degradation Byproducts:
Byproduct | Structure | Ecotoxicity (Aliivibrio fischeri EC₅₀) |
---|---|---|
DP10 | Tetrazole ring hydroxylation | 12.8 mg/L |
DP18 | Biphenyl moiety epoxidation | 8.5 mg/L |
Stability Note: this compound’s oxidation is minimized in formulations containing antioxidants like ascorbic acid .
Substitution Reactions
The tetrazole ring and imidazole group participate in substitution reactions under acidic or alkylating conditions .
Example Reaction:
-
N-Alkylation with mesityl oxide (from acetone condensation) forms 2-methyl-4-oxopentan-2-yl-protected this compound medoxomil .
Conditions:
Parameter | Optimal Range | Impurity Level |
---|---|---|
Temperature | 20–25°C | <0.1% |
Acetone Concentration | <5% v/v | Undetectable |
Solubility and Reaction Solvent Dependence
This compound’s reactivity is influenced by solvent choice, particularly in synthetic processes :
Solvent | Solubility (×10⁻³ mol/mol, 298.15 K) |
---|---|
Polyethylene glycol-400 | 2.58 |
Transcutol | 2.48 |
Ethanol | 0.467 |
Water | 0.000232 |
Industrial Synthesis Insight:
-
Impurity Control: Batch processes with ≤1% residual acetic acid reduce hydrolysis-related impurities .
Stability Under Environmental Stress
This compound degrades in aqueous chlorine solutions (simulating wastewater), forming chlorinated byproducts .
Key Degradation Pathways:
Wissenschaftliche Forschungsanwendungen
Olmesartan hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung in Studien mit Angiotensin-II-Rezeptorblockern verwendet.
Biologie: Untersucht hinsichtlich seiner Auswirkungen auf verschiedene biologische Pfade, einschließlich des Renin-Angiotensin-Aldosteron-Systems (RAAS).
Medizin: Vorwiegend zur Behandlung von Hypertonie und damit verbundenen Erkrankungen eingesetzt.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es selektiv an den Angiotensin-Rezeptor 1 (AT1) bindet und verhindert, dass Angiotensin II an diese Rezeptoren bindet. Diese Blockade hemmt die hypertensiven Wirkungen von Angiotensin II, zu denen Vasokonstriktion, Stimulation der Aldosteron-Synthese und renale Natriumresorption gehören. Durch die Blockade dieser Wirkungen hilft this compound, den Blutdruck zu senken, die Herzaktivität zu reduzieren und die Natriumausscheidung zu erhöhen .
Wirkmechanismus
Olmesartan exerts its effects by selectively binding to angiotensin receptor 1 (AT1) and preventing angiotensin II from binding to these receptors. This blockade inhibits the hypertensive effects of angiotensin II, which include vasoconstriction, stimulation of aldosterone synthesis, and renal reabsorption of sodium. By blocking these actions, this compound helps to lower blood pressure, reduce cardiac activity, and increase the excretion of sodium .
Vergleich Mit ähnlichen Verbindungen
Olmesartan ist Teil der Familie der Angiotensin-II-Rezeptorblocker (ARBs), die auch andere Verbindungen wie Telmisartan, Candesartan, Losartan, Valsartan und Irbesartan umfasst. Im Vergleich zu diesen Verbindungen hat this compound eine höhere Affinität zum AT1-Rezeptor, was eine starke und anhaltende Blockade von Angiotensin II gewährleistet. Dies macht this compound besonders effektiv bei der Behandlung von Hypertonie und verwandten Erkrankungen .
Liste ähnlicher Verbindungen
- Telmisartan
- Candesartan
- Losartan
- Valsartan
- Irbesartan
Die einzigartigen Eigenschaften von this compound, wie seine hohe Rezeptoraffinität und seine Wirksamkeit bei der Senkung des Blutdrucks, machen es zu einem wertvollen Medikament bei der Behandlung von Hypertonie und anderen Herz-Kreislauf-Erkrankungen.
Biologische Aktivität
Olmesartan medoxomil is an angiotensin II receptor blocker (ARB) primarily used in the treatment of hypertension. Its biological activity extends beyond blood pressure regulation, influencing various physiological and pathological processes. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications, supported by data tables and case studies.
Angiotensin II Receptor Blockade
this compound selectively inhibits the angiotensin II type 1 (AT1) receptor, preventing the vasoconstrictive and aldosterone-secreting effects of angiotensin II. This blockade leads to vasodilation, reduced blood volume, and ultimately lower blood pressure. The insurmountable nature of this compound’s blockade allows it to maintain efficacy even in the presence of high levels of angiotensin II .
Antioxidant Effects
Recent studies have demonstrated that this compound exerts antioxidant effects by reducing oxidative stress in the brain and peripheral vasculature. In stroke-prone spontaneously hypertensive rats (SHRSP), this compound administration decreased NADPH oxidase activity, a major source of reactive oxygen species (ROS), thereby mitigating oxidative stress . This property may contribute to its neuroprotective effects and could be beneficial in preventing cerebrovascular events.
Clinical Efficacy
Hypertension Management
this compound has been shown to effectively lower both systolic and diastolic blood pressure in patients with hypertension. A meta-analysis involving over 3,000 patients indicated that this compound significantly reduced blood pressure compared to placebo, with optimal doses ranging from 20 mg to 80 mg daily .
Study | Population | Dose | Systolic BP Reduction | Diastolic BP Reduction |
---|---|---|---|---|
ROADMAP | T2DM patients | 40 mg | 8.6 mm Hg | 4.3 mm Hg |
HONEST | Asian patients | Variable | 10-15 mm Hg | 5-10 mm Hg |
Case Studies
ROADMAP Study
The Randomized this compound and Diabetes Microalbuminuria Prevention (ROADMAP) study assessed this compound's role in delaying microalbuminuria onset in patients with type 2 diabetes. Over a follow-up period of 3.3 years, this compound significantly reduced the incidence of microalbuminuria and related cardiovascular events compared to placebo .
Case of this compound-Associated Enteropathy
A rare but significant adverse effect associated with this compound is this compound-associated enteropathy (OAE), characterized by severe diarrhea and weight loss. A case study reported a 70-year-old male who developed profuse watery diarrhea after starting this compound. Symptoms resolved upon discontinuation of the drug, highlighting the importance of monitoring gastrointestinal symptoms in patients receiving this compound .
Safety Profile
This compound is generally well-tolerated; however, side effects can include dizziness, hypotension, and gastrointestinal disturbances. Long-term studies have indicated that its safety profile is comparable to placebo, with no significant dose-related increase in adverse events .
Eigenschaften
IUPAC Name |
5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O3/c1-4-7-19-25-21(24(2,3)33)20(23(31)32)30(19)14-15-10-12-16(13-11-15)17-8-5-6-9-18(17)22-26-28-29-27-22/h5-6,8-13,33H,4,7,14H2,1-3H3,(H,31,32)(H,26,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRAEEWXHOVJFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040571 | |
Record name | Olmesartan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Olmesartan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014420 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble, Soluble to 20 mM in DMSO, 1.05e-02 g/L | |
Record name | Olmesartan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00275 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Olmesartan | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8214 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Olmesartan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014420 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Olmesartan belongs to the angiotensin II receptor blocker (ARB) family of drugs, which also includes [telmisartan], [candesartan], [losartan], [valsartan], and [irbesartan]. ARBs selectively bind to angiotensin receptor 1 (AT1) and prevent the protein angiotensin II from binding and exerting its hypertensive effects. As the principal pressor agent of the renin-angiotensin system, Angiotensin II causes vasoconstriction, stimulation of synthesis and release of aldosterone, cardiac stimulation and renal reabsorption of sodium. Olmesartan blocks the vasoconstrictor effects of angiotensin II by selectively blocking the binding of angiotensin II to the AT1 receptor in vascular smooth muscle. Its action is, therefore, independent of the pathways for angiotensin II synthesis. Overall, olmesartan's physiologic effects lead to reduced blood pressure, lower aldosterone levels, reduced cardiac activity, and increased excretion of sodium. Olmesartan also effects on the renin-angiotensin aldosterone system (RAAS) plays an important role in hemostasis and regulation of kidney, vascular, and cardiac functions. Pharmacological blockade of RAAS via AT1 receptor blockade inhibits negative regulatory feedback within RAAS, which is a contributing factor to the pathogenesis and progression of cardiovascular disease, heart failure, and renal disease. In particular, heart failure is associated with chronic activation of RAAS, leading to inappropriate fluid retention, vasoconstriction, and ultimately a further decline in left ventricular function. ARBs have been shown to have a protective effect on the heart by improving cardiac function, reducing afterload, increasing cardiac output and preventing ventricular hypertrophy and remodelling., Angiotensin-converting enzyme 2 (ACE2) is highly expressed in the kidney and converts angiotensin (Ang) II to Ang-(1-7), a renoprotective peptide. Urinary ACE2 has been shown to be elevated in patients with chronic kidney disease. However, the effects of antihypertensive agents on urinary ACE2 remain unclear. METHODS: Of participants in the Tanno-Sobetsu cohort study in 2011 (n = 617), subjects on no medication (n = 101) and hypertensive patients treated with antihypertensive agents, including the calcium channel blockers amlodipine and long-acting nifedipine; the ACE inhibitor enalapril; and the Ang II receptor blockers losartan, candesartan, valsartan, telmisartan, and olmesartan, for more than 1 year (n = 100) were enrolled, and urinary ACE2 level was measured. Glucose and hemoglobin A1c were significantly higher in patients treated with enalapril, telmisartan or olmesartan than in the control subjects. Urinary albumin-to-creatinine ratio (UACR) was significantly higher in patients treated with enalapril than in the control subjects. Urinary ACE2 level was higher in the olmesartan-treated group, but not the other treatment groups, than in the control group. Urinary ACE2 level was positively correlated with systolic blood pressure (r = 0.211; P = 0.003), UACR (r = 0.367; P < 0.001), and estimated salt intake (r = 0.260; P < 0.001). Multivariable regression analysis after adjustment of age, sex, and the correlated indices showed that the use of olmesartan was an independent predictor of urinary ACE2 level. In contrast with other antihypertensive drugs, olmesartan may uniquely increase urinary ACE2 level, which could potentially offer additional renoprotective effects., Angiotensin II is formed from angiotensin I in a reaction catalyzed by angiotensin converting enzyme (ACE, kininase II). Angiotensin II is the principal pressor agent of the renin-angiotensin system, with effects that include vasoconstriction, stimulation of synthesis and release of aldosterone, cardiac stimulation and renal reabsorption of sodium. Olmesartan blocks the vasoconstrictor effects of angiotensin II by selectively blocking the binding of angiotensin II to the AT receptor in vascular smooth muscle. Its action is, therefore, independent of the pathways for angiotensin II synthesis. An AT receptor is found also in many tissues, but this receptor is not known to be associated with cardiovascular homeostasis. Olmesartan has more than a 12,500-fold greater affinity for the AT receptor than for the AT receptor. Blockade of the renin-angiotensin system with ACE inhibitors, which inhibit the biosynthesis of angiotensin II from angiotensin I, is a mechanism of many drugs used to treat hypertension. ACE inhibitors also inhibit the degradation of bradykinin, a reaction also catalyzed by ACE. Because olmesartan medoxomil does not inhibit ACE (kininase II), it does not affect the response to bradykinin. Whether this difference has clinical relevance is not yet known. Blockade of the angiotensin II receptor inhibits the negative regulatory feedback of angiotensin II on renin secretion, but the resulting increased plasma renin activity and circulating angiotensin II levels do not overcome the effect of olmesartan on blood pressure. | |
Record name | Olmesartan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00275 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Olmesartan | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8214 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
144689-24-7, 144689-63-4 | |
Record name | Olmesartan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144689-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Olmesartan [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144689247 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Olmesartan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00275 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Olmesartan | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759810 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Olmesartan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-hydroxypropan-2-yl)-2-propyl-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.174.243 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OLMESARTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W1IQP3U10 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Olmesartan | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8214 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Olmesartan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014420 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
175 - 180 °C | |
Record name | Olmesartan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00275 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Olmesartan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014420 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Olmesartan?
A1: this compound selectively blocks the angiotensin II type 1 (AT1) receptor. [, , , ] This action inhibits the binding of angiotensin II to the AT1 receptor, effectively blocking the renin-angiotensin-aldosterone system (RAAS) pathway responsible for vasoconstriction and aldosterone secretion. [, , , ]
Q2: What are the downstream effects of this compound's AT1 receptor antagonism?
A2: By blocking AT1 receptors, this compound prevents the vasoconstrictive effects of angiotensin II, leading to a decrease in blood pressure. [, , , , ] It also reduces aldosterone secretion, which in turn reduces sodium and water retention, further contributing to blood pressure lowering. [, , , ]
Q3: Does this compound influence the levels of angiotensin-(1-7)?
A3: Research suggests that this compound, unlike Losartan (another ARB), may increase plasma angiotensin-(1-7) levels by enhancing ACE2 expression. [] This increase potentially contributes to enhanced vasodilation and anti-hypertensive effects. []
Q4: What is the molecular formula and weight of this compound medoxomil?
A4: this compound medoxomil, the prodrug of this compound, has the molecular formula C29H30N6O6 and a molecular weight of 558.58 g/mol. [, , ]
Q5: How is this compound medoxomil converted to this compound in the body?
A5: this compound medoxomil is rapidly de-esterified during absorption to form this compound, its active metabolite. [, , ]
Q6: How does the formulation of this compound medoxomil impact its stability?
A6: Studies have investigated different formulation strategies for this compound medoxomil to improve its stability, solubility, and bioavailability. [, ] One approach involves complexation with β-cyclodextrins using a kneading method, which significantly enhances the drug's solubility and improves the mechanical properties of tablets. []
Q7: What is the impact of Neusilin UFL2 on the stability and dissolution rate of this compound medoxomil?
A7: Solid-state milling of this compound medoxomil with Neusilin UFL2, a magnesium aluminosilicate excipient, transforms the crystalline drug into an amorphous form, significantly enhancing its dissolution rate and improving bioavailability. []
Q8: How is this compound eliminated from the body?
A8: this compound exhibits a dual route of elimination, primarily through the liver and kidneys. [, , , ] Approximately 40% is excreted unchanged in the urine, while the remaining portion is eliminated via biliary excretion in the feces. [, ]
Q9: Does age or impaired renal/hepatic function affect this compound pharmacokinetics?
A9: Studies show that this compound medoxomil is absorbed and converted to this compound in elderly patients and those with renal or hepatic impairment. [] While plasma concentrations may increase in these populations, dosage adjustments are generally not necessary except in cases of severe renal impairment. []
Q10: What preclinical models have been used to study the effects of this compound?
A10: Various animal models have been employed to investigate the effects of this compound on hypertension and related conditions. These include:
- Spontaneously Hypertensive Rats (SHRs): Used to evaluate the impact of this compound on blood pressure reduction, cardiac hypertrophy regression, and vascular remodeling. [, , , , , ]
- Dahl Salt-Sensitive Rats (DS Rats): Employed to investigate the effects of this compound on vascular injury and endothelial dysfunction associated with salt-sensitive hypertension. []
- Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Mouse Model: Used to assess the effects of this compound on hepatic sinusoidal remodeling and angiogenesis in liver fibrosis. []
- Myosin-Induced Experimental Autoimmune Myocarditis (EAM) Rat Model: Employed to investigate the effects of this compound on myocardial remodeling in dilated cardiomyopathy. []
Q11: What clinical trials have been conducted on this compound?
A11: Several large-scale clinical trials have been conducted to evaluate the efficacy and safety of this compound in managing hypertension and related conditions. These include:
- Randomized this compound and Diabetes Microalbuminuria Prevention Trial (ROADMAP): A double-blind, multicenter trial investigating this compound's ability to delay the onset of microalbuminuria in patients with type 2 diabetes. []
- This compound Reducing Incidence of End-Stage Renal Disease in Diabetic Nephropathy Trial (ORIENT): A trial assessing the effects of adding this compound to existing therapy in patients with diabetic nephropathy. []
- Combination of this compound Medoxomil and Amlodipine Besylate in Controlling High Blood Pressure (COACH): A factorial trial comparing the efficacy of the this compound/amlodipine combination to their respective monotherapies in controlling hypertension. []
Q12: Is there evidence of resistance to this compound therapy?
A12: While this compound generally demonstrates good efficacy in lowering blood pressure, some patients might exhibit an inadequate response to monotherapy. [, ] Combining this compound with other antihypertensive agents, such as hydrochlorothiazide or amlodipine, often proves more effective in achieving blood pressure goals in such cases. [, , ]
Q13: What are the reported side effects associated with this compound?
A13: While generally well tolerated, this compound has been associated with some adverse effects, including:
- Sprue-like enteropathy: A rare but serious adverse effect characterized by severe chronic diarrhea, weight loss, and villous atrophy. [, , ]
- Other gastrointestinal issues: Less severe gastrointestinal symptoms like diarrhea have also been reported. [, ]
Q14: Are there strategies to improve this compound delivery to specific targets?
A14: While current research primarily focuses on systemic administration, ongoing efforts aim to explore targeted drug delivery approaches for this compound to enhance its efficacy and potentially minimize side effects.
Q15: What analytical techniques are commonly used to characterize this compound?
A15: Researchers utilize various analytical methods to characterize this compound, including:
- High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS): This technique is widely employed for quantifying this compound and its metabolites in biological samples. []
- X-ray powder diffractometry (XRD): Used to analyze the crystallinity and amorphous character of this compound medoxomil in different formulations. [, ]
- Fourier transform infrared spectroscopy (FTIR): Employed to identify functional groups and study drug-excipient interactions in this compound medoxomil formulations. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.